molecular formula C12H17ClFNO B1472044 (2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride CAS No. 1864059-14-2

(2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride

Cat. No.: B1472044
CAS No.: 1864059-14-2
M. Wt: 245.72 g/mol
InChI Key: ATXYKRWYWXCBNP-UHFFFAOYSA-N
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Description

“(2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride”, also known as FTMA, is a compound with potential applications in various fields such as medicine, pharmacy, and material science. It has a molecular formula of C12H17ClFNO and a molecular weight of 245.72 g/mol .


Synthesis Analysis

The synthesis of similar compounds involves the use of N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide and tetrahydrofuran . The mixture is cooled to -60 degrees Celsius and methylmagnesium bromide is added. The temperature of the cooling bath is raised to 0 degrees over 6 hours, then the reaction mixture is diluted with water and ethyl acetate and stirred vigorously for 10 minutes .

Scientific Research Applications

Chemical Synthesis and Drug Development

Fluorinated compounds, including those similar to "(2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride," are crucial in medicinal chemistry due to their ability to enhance the bioactivity, metabolic stability, and membrane permeability of pharmaceuticals. The incorporation of fluorine atoms or fluorinated groups into organic molecules can significantly alter their chemical properties, making them more effective as drugs. For example, the review on fluoroalkylation reactions in aqueous media highlights the advancements in incorporating fluorinated groups into target molecules under environmentally friendly conditions, pointing towards the growing interest in sustainable chemistry practices for drug synthesis (Song et al., 2018).

Pharmacological Applications

Fluorinated compounds play a significant role in the development of new pharmaceuticals. Their unique properties, such as increased stability and the ability to modulate the biological activity of molecules, make them valuable in the design of drugs with improved efficacy and safety profiles. For instance, the synthesis and application of fluorinated pyrimidines for cancer treatment exemplify how fluorination can enhance the therapeutic potential of chemotherapeutic agents (Gmeiner, 2020).

Properties

IUPAC Name

(2-fluorophenyl)-(oxan-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO.ClH/c13-11-4-2-1-3-10(11)12(14)9-5-7-15-8-6-9;/h1-4,9,12H,5-8,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXYKRWYWXCBNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CC=CC=C2F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride
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(2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride
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(2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride
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(2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride
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(2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride
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(2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride

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